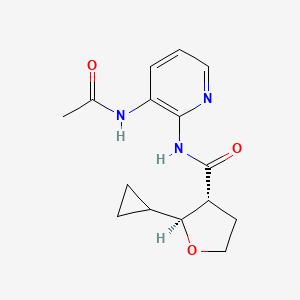
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus Kinase (JAK) enzyme, which has been linked to a variety of autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide selectively inhibits JAK enzymes, which are involved in the signal transduction pathways of various cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. This compound prevents the phosphorylation of STATs, thereby reducing the production of pro-inflammatory cytokines and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various preclinical and clinical studies. The drug has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to improve the symptoms of these diseases, including joint pain, skin lesions, and gastrointestinal symptoms.
实验室实验的优点和局限性
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, which makes it an ideal tool for studying the role of JAK-STAT signaling in various cellular processes. However, the drug has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of the drug. Additionally, (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has potential applications in other diseases, such as cancer and viral infections, which warrant further investigation.
合成方法
The synthesis of (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide involves the reaction of 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde with (S)-N-(tert-butoxycarbonyl)-3-hydroxy-2-methylalanine tert-butyl ester in the presence of a catalytic amount of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl group, followed by the addition of 3-acetamidopyridine-2-carboxylic acid. The final product is obtained after purification by column chromatography.
科学研究应用
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. Studies have shown that JAK enzymes play a crucial role in the activation of immune cells, which can lead to inflammation and tissue damage in autoimmune disorders. This compound inhibits JAK enzymes, thereby reducing inflammation and preventing tissue damage. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies.
属性
IUPAC Name |
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(19)17-12-3-2-7-16-14(12)18-15(20)11-6-8-21-13(11)10-4-5-10/h2-3,7,10-11,13H,4-6,8H2,1H3,(H,17,19)(H,16,18,20)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGTFAIMDISQH-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)NC(=O)C2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=CC=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7344920.png)
![3-(3-methylpentan-3-yl)-5-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7344928.png)
![3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol](/img/structure/B7344938.png)
![(2S)-2-amino-3-methyl-1-spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-ylbutan-1-one](/img/structure/B7344946.png)
![(2S)-2-amino-3-methyl-N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylbutanamide](/img/structure/B7344956.png)
![2-[(1R)-2-methyl-1-[3-(4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344960.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B7344971.png)
![2-[(1R)-1-[3-(1-methoxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344976.png)
![2-[(1R)-2-methyl-1-(3-pyrimidin-5-yl-1,2,4-oxadiazol-5-yl)propyl]-3H-isoindol-1-one](/img/structure/B7344978.png)
![N-(cyclopropylmethyl)-N-methyl-1-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]tetrazol-5-amine](/img/structure/B7344980.png)
![N-(2,5-dimethylphenyl)-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyltriazole-4-carboxamide](/img/structure/B7344983.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(2-fluorophenyl)-N-methyltriazole-4-carboxamide](/img/structure/B7344984.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-pyridin-4-yltriazole-4-carboxamide](/img/structure/B7344992.png)